1-(2-Fluorobenzyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

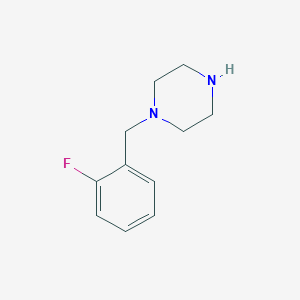

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVNZJBYRPULAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963040 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-41-8, 89292-78-4 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazine: A Cornerstone Intermediate in Modern Drug Discovery

This document provides a comprehensive technical overview of 1-(2-Fluorobenzyl)piperazine, a key heterocyclic building block in medicinal chemistry. We will delve into its core chemical properties, structural features, synthesis, and critical applications, offering insights grounded in established scientific principles for researchers and drug development professionals.

Introduction: The Strategic Importance of a Fluorinated Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized with a fluorobenzyl group, specifically at the ortho position as in this compound, the resulting molecule becomes an even more valuable intermediate. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the basicity (pKa) of the distal nitrogen atom of the piperazine ring, thereby influencing its interaction with biological targets.[3] This guide will explore the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.

Section 1: Chemical Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are the bedrock of its application in synthesis. This compound is a disubstituted piperazine featuring a benzyl group, which is itself substituted with a fluorine atom at the C2 position of the phenyl ring.

Molecular Structure

The chemical structure consists of a saturated six-membered piperazine ring attached via one of its nitrogen atoms to the methylene carbon of a 2-fluorobenzyl group. The piperazine ring typically adopts a stable chair conformation.[4][5]

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅FN₂ | [3][6] |

| Molecular Weight | 194.25 g/mol | [3][6] |

| CAS Number | 89292-78-4 | [6] |

| Appearance | Colorless to pale brown/tan liquid | [3][6] |

| Boiling Point | 93-96 °C at 0.2-0.3 mmHg | [3][6] |

| Density | 1.170 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.5330 | [6] |

| pKa | 9.07 ± 0.10 (Predicted) | [6] |

Section 2: Spectroscopic Analysis

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data presented here are based on typical findings for the hydrochloride salt of the compound, which is a common, stable form.[7]

Spectroscopic Data Summary

The following table outlines the characteristic signals expected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, which collectively confirm the molecular structure of this compound hydrochloride.[7]

| Technique | Characteristic Signals / Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~9.58 (bs, 2H), 7.23-7.35 (m, 2H), 7.01-7.14 (m, 2H), 3.65 (s, 2H), 3.25 (t, 4H), 2.82 (t, 4H) | Protonated amine (NH₂⁺), aromatic protons (CHarom), benzylic protons (CH₂), and piperazine ring protons (CH₂pip). |

| ¹³C NMR (CDCl₃) | δ 159.75-163.03 (C-F), 115.37-131.39 (aromatic C), 54.93 (benzylic C), 49.27 (pip C), 43.49 (pip C) | Aromatic carbons (with C-F splitting), benzylic carbon, and two distinct piperazine carbons. |

| FT-IR (cm⁻¹) | ~2971, 2915 (C-H stretch), ~2474-2821 (N-H⁺ stretch), ~1587 (C=C aromatic stretch) | Aliphatic C-H bonds, protonated amine group, and aromatic ring vibrations. |

| LC-MS (m/z) | [C₁₁H₁₆FN₂]⁺ = 195.1292 | Corresponds to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the free base. |

Note: NMR data is for the hydrochloride salt and chemical shifts (δ) are in ppm. Signal multiplicity is denoted as s (singlet), t (triplet), m (multiplet), and bs (broad singlet).[7]

The causality behind this data is clear: the ¹H and ¹³C NMR spectra map the proton and carbon skeleton, respectively, with splitting patterns and chemical shifts confirming the connectivity and chemical environment of each atom. FT-IR identifies the key functional groups (amines, aromatic rings), while mass spectrometry provides a definitive molecular weight.[8]

Section 3: Synthesis Methodologies

The synthesis of monosubstituted piperazines like this compound often requires strategies that avoid the common issue of N,N'-disubstitution. A validated and efficient approach is a one-pot, one-step procedure that circumvents the need for protecting groups.[7]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of an in-situ formed piperazine monohydrochloride salt with the corresponding benzyl halide.[7] The use of the mono-salt deactivates one nitrogen atom towards alkylation, promoting monosubstitution.

Step 1: Formation of Piperazine Monohydrochloride (In-Situ)

-

In a reaction vessel, dissolve free piperazine in a suitable solvent like methanol.

-

Add an equimolar amount of piperazine dihydrochloride. The ensuing equilibrium reaction generates piperazine monohydrochloride. This step is self-validating; the controlled stoichiometry is designed to favor the mono-protonated species, which is the key to selective synthesis.

Step 2: N-Alkylation

-

To the solution from Step 1, add 2-fluorobenzyl chloride (or bromide) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The causality here is a standard nucleophilic substitution (Sₙ2) reaction, where the more nucleophilic, unprotonated nitrogen of the piperazine mono-salt attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide.

Step 3: Work-up and Purification

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to be basic (pH > 10) using an aqueous solution of NaOH to deprotonate the product and precipitate any remaining piperazine salts.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Section 4: Applications in Drug Discovery and Research

This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is a recurring motif in compounds targeting the central nervous system (CNS) and in oncology.[3][9]

-

CNS-Active Agents: The piperazine scaffold is a well-known "privileged structure" for CNS targets. Derivatives of this compound have been explored for developing potential treatments for psychiatric and neurological disorders like anxiety and depression by modulating neurotransmitter receptor activity.[3]

-

Anticancer Research: The moiety has been incorporated into novel derivatives designed as inhibitors of the BCL2 anti-apoptotic protein, a key target in cancer therapy.[9]

-

Radiolabeled Tracers: The fluorobenzyl group is suitable for isotopic labeling (e.g., with ¹⁸F). This allows for the synthesis of PET (Positron Emission Tomography) tracers, such as those designed for imaging melanoma tumors, by incorporating the 1-(fluorobenzyl)piperazine structure.[10]

-

General Medicinal Chemistry: It serves as a precursor for synthesizing a wide array of biologically active molecules, including chemokine antagonists and various enzyme inhibitors.[11][12] The piperazine core provides a versatile scaffold for combinatorial chemistry and library development.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its salts is paramount for ensuring personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15] Avoid contact with skin and eyes.[13][16] In case of contact, wash the affected area immediately with plenty of water.[13]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] It should be protected from light.[6][17]

-

Toxicity: The toxicological properties have not been thoroughly investigated.[13] It is classified as an irritant and may cause respiratory irritation.[13]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a piperazine scaffold provides a versatile platform for synthesizing novel compounds with enhanced metabolic stability and tailored biological activity. A thorough understanding of its chemical properties, spectroscopic signature, and synthesis protocols, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 89292-78-4 [amp.chemicalbook.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [chemicalbook.com]

- 12. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. mmbio.byu.edu [mmbio.byu.edu]

- 18. This compound hydrochloride - 1 g [fichema.cz]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Fluorobenzyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(2-Fluorobenzyl)piperazine, a key intermediate in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, physical, and chemical properties. By explaining the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as an authoritative resource for the effective handling, analysis, and application of this compound in pharmaceutical research and development.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted piperazine derivative that has garnered significant attention in the field of medicinal chemistry. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active agents, demonstrating a wide range of therapeutic applications including anthelmintic, antihistaminic, antipsychotic, and antianginal activities.[2] The introduction of a 2-fluorobenzyl group to the piperazine nucleus can significantly modulate the molecule's properties. Specifically, the fluorobenzyl group can enhance binding affinity to biological targets and improve metabolic stability, making it a valuable component in the design of novel therapeutics, particularly those targeting the central nervous system for conditions like anxiety and depression.[1] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, formulation development, and quality control.

Molecular Structure and Identity

A foundational understanding of a compound begins with its molecular identity. The structural features of this compound dictate its chemical behavior and interactions.

Chemical Structure

The molecule consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a 2-fluorobenzyl group at one of the nitrogen atoms.[1]

Diagram 1: Chemical Structure of this compound

References

An In-depth Technical Guide to 1-(2-Fluorobenzyl)piperazine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

1-(2-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that has garnered significant interest within the field of medicinal chemistry. Its structural motif, featuring a fluorinated benzyl group appended to a piperazine ring, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the parent compound, making it a valuable component in modern drug design. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and medicinal chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 89292-78-4 | [1] |

| Molecular Formula | C₁₁H₁₅FN₂ | [1][2] |

| Molecular Weight | 194.25 g/mol | [1][2] |

| Appearance | Colorless to pale brown/light yellow liquid | [1][2] |

| Boiling Point | 93-96 °C at 0.2-0.3 mmHg | [1][2] |

| Density | 1.170 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5330 | [1] |

| pKa | 9.07 ± 0.10 (Predicted) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable benzyl halide with piperazine. A general and efficient one-pot, one-step procedure has been developed, offering high yields and purity while maintaining cost-effectiveness.[3]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of monosubstituted piperazine derivatives.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine in a solvent such as methanol or acetic acid.

-

In-situ Salt Formation: If using methanol, react free piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ. If using acetic acid, piperazine monoacetate is formed upon dissolution.

-

Alkylation: To the solution from step 2, add 2-fluorobenzyl chloride (or another suitable 2-fluorobenzyl halide) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Catalyst (Optional): The reaction can be catalyzed by metal ions supported on a polymeric resin to shorten reaction times. If a heterogeneous catalyst is used, it can be easily removed by filtration at the end of the reaction.

-

Work-up:

-

Filter the reaction mixture to remove any solids (e.g., catalyst, salts).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be further purified.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For the hydrochloride salt of this compound, the following characteristic peaks are observed in ¹H and ¹³C NMR spectra[3]:

-

¹H NMR (in CDCl₃):

-

δ 2.82 (t, 4H): Two piperazine CH₂ groups.

-

δ 3.25 (t, 4H): Two piperazine CH₂ groups.

-

δ 3.65 (s, 2H): The benzylic CH₂ group.

-

δ 7.01-7.14 (m, 2H): Aromatic protons.

-

δ 7.23-7.35 (m, 2H): Aromatic protons.

-

δ 9.58 (bs, 2H): The protonated amine (NH₂⁺).

-

-

¹³C NMR (in CDCl₃):

-

δ 43.49: Piperazine carbons.

-

δ 49.27: Piperazine carbons.

-

δ 54.93: Benzylic carbon.

-

δ 115.37 and 115.66 (C-F splitting): Aromatic carbon.

-

δ 123.31 and 123.49 (C-F splitting): Aromatic carbon.

-

δ 124.08 and 124.13 (C-F splitting): Aromatic carbon.

-

δ 129.41 and 129.52 (C-F splitting): Aromatic carbon.

-

δ 131.33 and 131.39 (C-F splitting): Aromatic carbon.

-

δ 159.75 and 163.03 (C-F splitting): Aromatic carbon directly attached to fluorine.

-

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight and assess the purity of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₁H₁₆FN₂]⁺ is 195.1292.[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of this compound. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for trace-level analysis by HPLC-UV.[4]

Applications in Drug Discovery and Development

This compound is a versatile intermediate primarily utilized in the synthesis of novel therapeutic agents. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a linker to orient pharmacophoric groups.[5]

Central Nervous System (CNS) Agents

The structure of this compound is particularly valuable for developing compounds that target the central nervous system.[2] It is incorporated into molecules designed to interact with various neurotransmitter receptors, leading to potential treatments for psychiatric and neurological disorders such as anxiety and depression.[2] The fluorobenzyl group can enhance binding affinity and metabolic stability, which are crucial attributes for CNS-active drugs.[2]

Anticancer Agents

Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer properties.[6] Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, a key target in cancer therapy.[6]

Radiolabeled Imaging Agents

The fluorobenzyl piperazine core is also utilized in the development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). For example, derivatives have been synthesized for melanoma tumor imaging.[7]

Logical Relationship Diagram

Caption: Role of this compound in developing new therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Advice: Consult a physician and have the safety data sheet (SDS) available.[8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Hazards: May cause respiratory irritation.[8] It is classified as an irritant.[1] The toxicological properties have not been thoroughly investigated.[8]

Conclusion

This compound stands out as a highly valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the beneficial properties imparted by the fluorobenzyl and piperazine moieties, makes it an attractive starting material for the development of novel therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its potential in creating the next generation of medicines.

References

- 1. This compound | 89292-78-4 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Fluorobenzyl)piperazine: A Foundational Scaffold for CNS Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorobenzyl)piperazine is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of a multitude of pharmacologically active molecules. While not an active therapeutic agent in itself, its structural motif is integral to numerous compounds targeting the central nervous system (CNS). The introduction of the fluorobenzyl group can enhance metabolic stability and binding affinity of derivative compounds. This guide elucidates the potential mechanisms of action conferred by the benzylpiperazine core, drawing from the established pharmacology of its derivatives. It provides a comprehensive framework for drug development professionals on how to characterize the mechanism of action of novel compounds synthesized from this valuable precursor, detailing the necessary experimental workflows from initial binding assays to functional characterization.

The Benzylpiperazine Core: A Privileged Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle that is a common feature in a wide range of CNS-active drugs, including treatments for anxiety, depression, and psychosis.[1] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties. The attachment of a benzyl group, as in this compound, creates a structural class known for interacting with key neurotransmitter systems.[2] The fluorination on the benzyl ring is a strategic chemical modification often employed in medicinal chemistry to improve metabolic stability and modulate receptor binding affinity.

The utility of this compound lies in its role as a building block for more complex molecules.[3] Its piperazine nitrogen atoms can be further substituted to generate extensive libraries of compounds for screening against various CNS targets.

Caption: Synthetic utility of this compound.

Elucidating the Mechanism of Action: Key CNS Targets

Based on the extensive body of research on benzylpiperazine derivatives, novel compounds synthesized from this compound are likely to modulate one or more of the following key CNS targets.[4] The specific functional outcome—be it agonism, antagonism, or reuptake inhibition—is determined by the complete chemical structure of the final molecule.

Serotonergic System Modulation

Many benzylpiperazine derivatives exhibit significant activity at serotonin (5-HT) receptors.[5] These G-protein coupled receptors are crucial in regulating mood, anxiety, and cognition.

-

5-HT1A and 5-HT2A/2C Receptors: These are common targets for antidepressant and anxiolytic medications.[1] Derivatives can act as agonists, partial agonists, or antagonists at these receptors. For instance, some piperazine compounds are known 5-HT1A receptor agonists, a mechanism associated with anxiolytic effects.[6]

-

Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The benzylpiperazine scaffold can be incorporated into molecules that potently block serotonin reuptake.[7]

Caption: Gq-coupled 5-HT receptor signaling pathway.

Dopaminergic System Interaction

The dopaminergic system is fundamental to reward, motivation, and motor control. Benzylpiperazine (BZP) itself has amphetamine-like effects, stimulating the release and inhibiting the reuptake of dopamine.[4][5]

-

Dopamine Transporter (DAT): Like SERT, DAT is a key target for CNS stimulants and some antidepressants. Inhibition of DAT increases the synaptic concentration of dopamine.[8][9]

-

Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a hallmark of antipsychotic medications. The piperazine scaffold is a common feature in many atypical antipsychotics.

Sigma (σ) Receptor Binding

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a variety of CNS functions and diseases, including neurodegeneration and pain.[10][11] A significant number of benzylpiperidine and benzylpiperazine derivatives show high affinity for sigma receptors, often with a preference for the σ1 subtype.[11]

-

σ1 Receptor: This receptor acts as a molecular chaperone, modulating calcium signaling and ion channel function. Ligands that bind to the σ1 receptor can have neuroprotective and cognitive-enhancing effects.

Experimental Workflow for Mechanistic Characterization

For any novel compound derived from this compound, a systematic, multi-tiered approach is required to elucidate its precise mechanism of action. This workflow ensures a comprehensive pharmacological profile is established.

Caption: Workflow for characterizing a novel CNS drug candidate.

Tier 1: Primary Screening - Receptor Binding Assays

The initial step is to determine the binding affinity of the test compound for a panel of relevant CNS targets. Radioligand binding assays are the gold standard for this purpose.

Protocol: Sigma-1 Receptor (σ1R) Competitive Binding Assay [10][12]

-

Preparation of Membranes: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver, or from cells engineered to express the receptor.[12] Determine protein concentration using a Bradford assay.[13]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), a fixed concentration of a selective σ1R radioligand (e.g., 3 nM [³H]-(+)-pentazocine), and varying concentrations of the test compound.[13]

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol or (+)-pentazocine) to saturate all specific binding sites.[13]

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Example Binding Affinity Data for Benzylpiperazine Derivatives

| Compound | Target | Ki (nM) |

| Derivative A | σ1 Receptor | 15.2 |

| Derivative B | 5-HT1A Receptor | 25.5 |

| Derivative C | Dopamine Transporter | 89.1 |

| Derivative D | 5-HT2A Receptor | 45.7 |

This table presents hypothetical data for illustrative purposes.

Tier 2: Functional Characterization - Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the target receptor or transporter. Is it an agonist that activates the receptor, an antagonist that blocks it, or an inhibitor of transporter function?

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay [9][15]

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human dopamine transporter (hDAT). Plate the cells in a 96-well microplate and grow to ~80% confluency.[8]

-

Assay Preparation: On the day of the experiment, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

-

Compound Incubation: Add varying concentrations of the test compound to the wells. Include control wells:

-

Initiate Uptake: Add a solution of radiolabeled dopamine (e.g., [³H]Dopamine) at a concentration near its Km value for DAT to all wells. Incubate for a short period (e.g., 10 minutes) at 37°C.[9]

-

Terminate Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

-

Determine the percentage inhibition of specific uptake for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the curve to determine the IC₅₀ value, representing the potency of the compound as a DAT inhibitor.

-

Protocol: 5-HT Receptor Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A/2C) [16][17]

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target 5-HT receptor (e.g., h5-HT2A).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye increases its fluorescence intensity upon binding to intracellular calcium.

-

Assay Procedure:

-

Place the 96-well plate containing the dye-loaded cells into a fluorescence plate reader (e.g., FLIPR).

-

Establish a baseline fluorescence reading.

-

For Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time. An increase in fluorescence indicates receptor activation and subsequent intracellular calcium release.

-

For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a known agonist (e.g., serotonin) at its EC₈₀. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

-

-

Data Analysis:

-

Plot the change in fluorescence (or % of maximal response) against the log concentration of the compound.

-

For agonists, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

For antagonists, calculate the IC₅₀ (concentration that inhibits 50% of the agonist response).

-

Table 2: Example Functional Potency Data for Benzylpiperazine Derivatives

| Compound | Assay | Functional Readout | Potency (IC₅₀/EC₅₀, nM) |

| Derivative A | σ1R Functional Assay | N/A (Binding Only) | N/A |

| Derivative B | 5-HT1A cAMP Assay | Agonist | EC₅₀ = 40.1 |

| Derivative C | DAT Uptake Assay | Inhibitor | IC₅₀ = 150.3 |

| Derivative D | 5-HT2A Calcium Flux | Antagonist | IC₅₀ = 75.8 |

This table presents hypothetical data for illustrative purposes.

Conclusion

This compound represents a validated and highly valuable starting point for the discovery of novel CNS therapeutics. While its own mechanism of action is that of a chemical precursor, the benzylpiperazine core it provides is strongly associated with potent and diverse modulatory effects on key neurotransmitter systems, including the serotonergic, dopaminergic, and sigma receptor pathways. For drug development professionals, understanding this pharmacological landscape is crucial for the rational design of new chemical entities. The systematic application of the described experimental workflows—from broad radioligand binding screens to specific cell-based functional assays—is essential to accurately define the mechanism of action of any new derivative, ultimately guiding its development toward a potential clinical candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. innoprot.com [innoprot.com]

pharmacological profile of 1-(2-Fluorobenzyl)piperazine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Fluorobenzyl)piperazine Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif for the development of a wide array of pharmacologically active agents. The incorporation of the fluorobenzyl group often enhances metabolic stability and binding affinity, making these derivatives particularly valuable for targeting the central nervous system (CNS) and for applications in oncology.[1] This technical guide provides a comprehensive overview of the , synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental data that define this important class of compounds.

Introduction: The Strategic Importance of the this compound Moiety

The piperazine ring is a privileged structure in medicinal chemistry, a six-membered heterocycle with two opposing nitrogen atoms that provides a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donors/acceptors.[2] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] When combined with a 2-fluorobenzyl group, the resulting scaffold gains specific advantages:

-

Enhanced Metabolic Stability: The fluorine atom at the ortho position of the benzyl ring can block metabolic oxidation, thereby increasing the compound's half-life in vivo.

-

Modulated Lipophilicity and Binding: Fluorine substitution can alter the electronic properties and lipophilicity of the molecule, which can fine-tune its binding affinity and selectivity for specific biological targets.[1]

-

CNS Penetration: The overall physicochemical properties of many this compound derivatives allow them to cross the blood-brain barrier, making them suitable candidates for treating neurological and psychiatric disorders.[1][3][4]

This guide will explore the multifaceted pharmacological landscape of these derivatives, from their synthesis to their potential therapeutic applications in areas such as cancer, neurodegenerative diseases, and mood disorders.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine ring with a suitable 2-fluorobenzyl halide or a related electrophile. The versatility of the piperazine scaffold allows for the introduction of diverse substituents at the second nitrogen atom, enabling the creation of large chemical libraries for screening.

General Synthetic Workflow

A common synthetic strategy involves a multi-step process, often starting from commercially available precursors. The following diagram illustrates a representative pathway for creating complex derivatives.

Caption: General synthetic pathway for pyridazinone-based derivatives.[5]

Detailed Experimental Protocol: Synthesis of Pyridazinone Derivatives

This protocol is adapted from the synthesis of selective MAO-B inhibitors and serves as a self-validating system for producing a series of this compound derivatives.[5]

Step 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (Compound 1)

-

To a solution of 3,6-dichloropyridazine (0.01 mol) in ethanol (15 mL), add 1-(2-fluorophenyl)piperazine (0.01 mol).

-

Stir the mixture under reflux at 120 °C for 6 hours.

-

Pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration and purify by crystallization from ethanol.

Step 2: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone

-

Hydrolyze the product from Step 1 in hot glacial acetic acid.

-

Monitor the reaction to completion, then cool and precipitate the product.

Step 3: Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate

-

React the product from Step 2 with ethyl bromoacetate in acetone in the presence of potassium carbonate (K₂CO₃).

-

Stir at room temperature until the starting material is consumed.

-

Work up the reaction to isolate the ester.

Step 4: Synthesis of the Acetohydrazide Intermediate

-

Condense the ester from Step 3 with hydrazine hydrate (99%) in ethanol.

-

Reflux the mixture to drive the reaction to completion.

Step 5: Synthesis of Final Derivatives (T1-T12)

-

Dissolve the acetohydrazide intermediate (0.01 mol) and a selected substituted benzaldehyde (0.01 mol) in ethanol (15 mL).

-

Reflux the solution for 6 hours.

-

Pour the mixture into ice water to precipitate the final product.

-

Filter, dry, and recrystallize the solid from a methanol:water mixture.

Pharmacological Profile and Diverse Mechanisms of Action

Derivatives of this compound exhibit a remarkably broad range of biological activities, underscoring their therapeutic potential.[6][7] Their mechanisms of action are equally varied, ranging from specific receptor modulation to the inhibition of key cellular pathways.

Key Therapeutic Areas and Mechanisms:

-

Anticancer Activity: A significant area of research involves the development of these derivatives as anticancer agents.[8][9]

-

Mechanism: BCL2 Inhibition and Apoptosis Induction: Certain novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine hybrids have been shown to act as potent inhibitors of the anti-apoptotic protein BCL2.[8] By downregulating BCL2 and upregulating the expression of Caspase-3, these compounds trigger the intrinsic apoptotic pathway in cancer cells, leading to programmed cell death.[8] This targeted approach offers a promising strategy for treating cancers that overexpress BCL2, such as certain types of breast cancer.[8]

-

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting the CNS.[3][4]

-

Mechanism: Monoamine Transporter Inhibition: Derivatives have been designed as potent inhibitors of dopamine (DAT) and serotonin (SERT) transporters.[10] By blocking the reuptake of these neurotransmitters, the compounds increase their concentration in the synaptic cleft, which is a key mechanism for treating depression and other mood disorders. The 2-fluorobenzyl group can enhance the binding affinity and selectivity for these transporters.[1]

-

Mechanism: Equilibrative Nucleoside Transporter (ENT) Inhibition: Specific analogues have been identified as inhibitors of human equilibrative nucleoside transporters (ENT1 and ENT2), which are crucial for regulating adenosine levels and are targets in chemotherapy.[11] The 2-fluorophenyl moiety has been shown to be essential for this inhibitory activity.[11]

-

-

Antimicrobial and Other Activities: The structural versatility of the piperazine core has also led to the discovery of derivatives with antimicrobial, anti-inflammatory, and antihistaminic properties.[6][7]

Signaling Pathway: BCL2-Mediated Apoptosis

The following diagram illustrates the mechanism by which certain this compound derivatives induce apoptosis in cancer cells.

Caption: Inhibition of BCL2 by derivatives leads to apoptosis.[8]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on this compound derivatives have provided critical insights for optimizing potency, selectivity, and pharmacokinetic properties.[2][12]

Key Structural Determinants of Activity:

-

The Fluorophenyl Moiety: The presence and position of the fluorine atom are often critical.

-

ENT Inhibition: For inhibitors of equilibrative nucleoside transporters, the presence of a halogen on the phenyl ring is essential for activity.[11] While removing the fluoride reduces the effect, it does not abolish it completely, suggesting the phenyl ring itself is a key interacting feature.[11]

-

Metabolic Stability: As previously mentioned, the ortho-fluoro substitution can sterically hinder cytochrome P450 enzymes, preventing metabolic degradation of the benzyl group.

-

-

The Piperazine Ring: This central scaffold acts as a linker and its conformation is crucial for proper orientation within the target's binding site. Its basic nitrogen atoms can form important salt bridges or hydrogen bonds.

-

Substitutions at the N4-Position: The nature of the substituent at the second nitrogen of the piperazine ring is a primary determinant of the compound's pharmacological target and potency.

SAR Summary Table

| Molecular Fragment | Modification | Impact on Pharmacological Activity | Reference |

| Phenyl Ring | Removal of Fluorine | Reduced but not abolished ENT1 inhibitory effect. | [11] |

| Shifting Fluorine to other positions | Can alter selectivity between different targets (e.g., DAT vs. SERT). | [10] | |

| Piperazine Core | Replacement with Piperidine | Can decrease in vitro potency for some targets like histamine H3 receptors. | [13] |

| N4-Substituent | Addition of bulky aromatic groups | Often increases affinity for CNS transporters like DAT and SERT. | [10] |

| Introduction of sulfamethoxazole | Confers potent BCL2 inhibitory and anticancer activity. | [8] |

Visualization of Key Structural Features

Caption: Key structural regions influencing pharmacological activity.

In Vitro & In Vivo Data Analysis

The pharmacological profile of these derivatives is ultimately defined by quantitative data from in vitro assays and in vivo models. These studies are essential for validating targets, determining potency, and assessing therapeutic potential.

Comparative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of novel sulfamethoxazole-piperazine derivatives against the MDA-MB-231 breast cancer cell line.

| Compound | IC₅₀ (µM) on MDA-MB-231 Cells | Antioxidant Activity (DPPH IC₅₀, µM) |

| 3e | 16.98 | 3.35 |

| 6b | 17.33 | 3.72 |

| 6d | Moderate Activity | 4.28 |

| Ascorbic Acid (Control) | N/A | 3.27 |

| Data synthesized from a study on BCL2 inhibitors.[8] |

The data indicate that compounds 3e and 6b exhibit promising antitumor activity, with IC₅₀ values in the mid-micromolar range.[8] Notably, their potent antioxidant activity rivals that of the standard, ascorbic acid, suggesting a dual mechanism that could be beneficial in a therapeutic context.[8]

Protocol for In Vitro Cytotoxicity: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a this compound derivative on a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Therapeutic Potential and Future Directions

The diverse pharmacology and favorable drug-like properties of this compound derivatives position them as highly promising candidates for drug development across multiple therapeutic areas.

-

Oncology: Derivatives that inhibit BCL2 or other key cancer-related pathways are strong candidates for further preclinical and clinical development, particularly for hard-to-treat cancers.[8][9] Future work should focus on improving selectivity to minimize off-target effects and on combination therapies.

-

Neuropharmacology: The ability to modulate dopamine and serotonin transporters makes these compounds attractive for developing novel antidepressants and anxiolytics with potentially improved efficacy and side-effect profiles.[4][10] Further exploration of their effects on other CNS targets, such as sigma receptors, could reveal new applications.[14]

-

Inflammatory Diseases: Early research has indicated that some derivatives may have potential in treating inflammatory diseases, a therapeutic avenue that warrants further investigation.[14]

The path forward requires a multidisciplinary approach, combining medicinal chemistry to synthesize more potent and selective analogues, advanced in vitro screening to identify novel mechanisms of action, and robust in vivo studies to validate therapeutic efficacy and safety. The this compound scaffold remains a rich source of chemical novelty with significant untapped potential to address unmet medical needs.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Neuropharmacology: A Technical Guide to 1-(2-Fluorobenzyl)piperazine in Drug Discovery

Abstract

The 1-(2-Fluorobenzyl)piperazine scaffold has emerged as a linchpin in contemporary medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has made it a privileged fragment in the design of novel antipsychotic, antidepressant, and, more recently, anticancer agents. The strategic incorporation of a fluorine atom on the benzyl ring significantly influences the molecule's metabolic stability and binding affinity to key biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this compound and its derivatives. We will delve into detailed synthetic protocols, analyze its role in modulating key neurological pathways, and present quantitative data on the biological activity of its analogs, offering a critical resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a recurring motif in a vast array of FDA-approved drugs, a testament to its versatility and favorable pharmacokinetic profile.[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of properties that are highly advantageous in drug design.[3][4] It can act as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, crucial for optimal interaction with biological targets.[1] Furthermore, the basicity of the nitrogen atoms enhances aqueous solubility and allows for the formation of stable salts, improving bioavailability.[5]

The introduction of a benzyl group to the piperazine core, and more specifically a fluorinated benzyl group, bestows an additional layer of complexity and utility. The fluorobenzyl moiety can significantly enhance binding affinity and metabolic stability, making compounds containing this structure highly valuable in the development of drugs targeting the CNS.[6] This guide will specifically focus on the this compound isomer, exploring its pivotal role as a key intermediate and a core structural component in a range of pharmacologically active molecules.[6]

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of more complex drug candidates. A simplified and efficient one-pot, one-step procedure has been developed, offering high yields and purity while minimizing costs.[7]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol is adapted from a simplified procedure for the synthesis of monosubstituted piperazines.[7]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

2-Fluorobenzyl chloride

-

Methanol

-

Ethyl acetate

-

Activated charcoal

Procedure:

-

Preparation of Piperazine Monohydrochloride (in situ): In a reaction flask, dissolve piperazine and piperazine dihydrochloride in methanol. The reaction of the free piperazine base with the dihydrochloride salt generates piperazine monohydrochloride in situ. This step is crucial as it prevents the formation of the disubstituted by-product.[7]

-

N-Alkylation: To the solution of piperazine monohydrochloride, add 2-fluorobenzyl chloride dropwise at room temperature with stirring. The reaction can be carried out at room temperature or under reflux.[7]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture to 5°C to precipitate any remaining piperazine dihydrochloride. Filter the mixture.

-

Purification: Evaporate the solvent from the filtrate and precipitate the product by adding ethyl acetate. The crude this compound hydrochloride can be further purified by recrystallization from isopropyl alcohol with the addition of activated charcoal.[7]

Characterization of this compound Hydrochloride:

General Scheme for Derivatization

The secondary amine of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of extensive compound libraries for SAR studies. Common derivatization strategies include N-acylation, N-alkylation, and reductive amination.

Applications in Central Nervous System (CNS) Drug Discovery

The this compound scaffold is a cornerstone in the development of drugs targeting CNS disorders, primarily due to its ability to interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors.[5][8]

Antipsychotic Agents: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

Atypical antipsychotics often exhibit a multi-receptor binding profile, with antagonism of both dopamine D2 and serotonin 5-HT2A receptors being a key characteristic for their efficacy and reduced side-effect profile compared to typical antipsychotics.[4][9] The this compound moiety has been extensively utilized in the design of such multi-target ligands.[4]

Mechanism of Action:

The therapeutic effect of atypical antipsychotics is believed to arise from a synergistic blockade of D2 receptors in the mesolimbic pathway (alleviating positive symptoms of schizophrenia) and 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms).[10]

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways

Caption: Interaction of atypical antipsychotics with dopamine and serotonin pathways.

Structure-Activity Relationship (SAR) for Antipsychotic Activity

The substitution pattern on the piperazine and the benzyl ring plays a crucial role in determining the affinity and selectivity for D2 and 5-HT2A receptors.

| Compound/Scaffold | Modification | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

| Arylpiperazine Derivatives | Varied aryl substitutions | 0.5 - 50 | 1 - 100 | [4] |

| Benzoxazole-piperazine Derivatives | Linker and terminal group modifications | High affinity | High affinity | [4] |

| Long-chain Arylpiperazines | Coumarin fragment addition | pKi = 7.93 | pKi = 6.76 | [11] |

Key SAR Insights:

-

Aryl Substitution: The nature and position of substituents on the aryl ring attached to the second nitrogen of the piperazine are critical for modulating receptor affinity.

-

Linker Length and Flexibility: The linker connecting the piperazine to other pharmacophoric groups influences the compound's ability to adopt the optimal conformation for receptor binding.

-

Fluorine Position: The position of the fluorine atom on the benzyl ring can impact metabolic stability and receptor interactions.

Antidepressant Agents: Targeting Serotonin Receptors and Transporters

Derivatives of this compound are also being explored as potential antidepressants, often acting as multi-target ligands for serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT).[12][13]

Emerging Applications in Oncology

Beyond its established role in CNS drug discovery, the this compound scaffold is gaining attention in the development of novel anticancer agents.[3][6][14]

BCL2 Inhibitors for Breast Cancer

Recent studies have shown that novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives can act as inhibitors of the anti-apoptotic protein BCL2, exhibiting promising antiproliferative activity against breast cancer cell lines.[7] Some of these compounds have demonstrated IC50 values in the micromolar range.[7]

Tubulin Polymerization Inhibitors

The piperazine moiety has been incorporated into molecules designed to inhibit tubulin polymerization, a validated target in cancer chemotherapy. Arylamide derivatives containing a piperazine moiety have shown potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range.

| Compound Series | Target Cancer Cell Line | IC50 (µM) | Reference |

| This compound triazoles | MCF7 (Breast Cancer) | 12.09 - 15.12 | [14] |

| Vindoline–piperazine conjugates | MDA-MB-468 (Breast Cancer) | 1.00 | [6] |

| Vindoline–piperazine conjugates | HOP-92 (Non-small cell lung cancer) | 1.35 | [6] |

| Arylamide derivatives with piperazine | SMMC-7721 (Liver Cancer) | 0.089 |

Experimental Workflow: Screening for Antipsychotic Activity

The evaluation of novel compounds for antipsychotic potential involves a multi-step screening process, combining in vitro and in vivo assays.

Workflow for Antipsychotic Drug Screening

Caption: A typical workflow for the preclinical screening of antipsychotic drug candidates.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and highly valuable building block in modern drug discovery. Its prevalence in CNS-active compounds, particularly atypical antipsychotics, underscores its importance in neuropharmacology. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The expanding application of this moiety in oncology and other therapeutic areas highlights its broad potential.

Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and advanced synthetic methodologies. The exploration of novel therapeutic targets for compounds containing the this compound core will undoubtedly continue to yield exciting new drug candidates with improved efficacy and safety profiles. As our understanding of the complex interplay of neurological and oncological pathways deepens, the strategic deployment of this privileged scaffold will remain a key driver of innovation in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. msudenver.edu [msudenver.edu]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Strategic Integration of 1-(2-Fluorobenzyl)piperazine in the Development of Next-Generation CNS Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in medicinal chemistry, demanding a sophisticated interplay of potency, selectivity, and favorable pharmacokinetic properties. Within the vast landscape of chemical scaffolds, the piperazine moiety has established itself as a cornerstone for the design of CNS-active agents.[1] This technical guide delves into the strategic application of a particularly valuable building block, 1-(2-Fluorobenzyl)piperazine, in the synthesis and development of innovative CNS drug candidates. We will explore the nuanced role of the 2-fluoro substitution in modulating receptor interactions and metabolic stability, provide detailed synthetic protocols, and present a framework for the biological evaluation of compounds derived from this versatile scaffold. This guide serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this compound to address the complexities of CNS drug discovery.

The Privileged Piperazine Scaffold and the Advantage of Fluorination

The piperazine ring is a recurring motif in a multitude of approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[2] Its prevalence stems from its ability to exist in a protonated state at physiological pH, which can facilitate crucial interactions with the acidic residues of target receptors. Furthermore, the piperazine scaffold offers two sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.

The introduction of a fluorine atom onto the benzyl substituent of the piperazine core, specifically at the ortho position, imparts several advantageous properties that are highly sought after in CNS drug design:

-

Enhanced Receptor Binding and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with receptor binding pockets, potentially increasing affinity and selectivity for the target. The ortho-fluoro substitution, in particular, can influence the conformation of the benzyl group, which can be critical for optimal receptor engagement.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life and bioavailability of the drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of the piperazine nitrogens, which can impact a compound's lipophilicity and ability to cross the blood-brain barrier (BBB). Optimizing these properties is a key challenge in the development of effective CNS therapies.[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a well-established process that can be achieved through several reliable methods. A common and efficient approach is the direct N-alkylation of piperazine with 2-fluorobenzyl chloride.

Core Synthesis: this compound Hydrochloride

A straightforward and scalable one-pot synthesis has been developed, offering high yields and purity.[4]

Experimental Protocol:

-

In-situ formation of piperazine monohydrochloride: In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be gently heated to ensure complete dissolution. This step is crucial to favor mono-alkylation and prevent the formation of the di-substituted product.

-

N-Alkylation: To the solution of piperazine monohydrochloride, add 2-fluorobenzyl chloride dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound hydrochloride, is collected by filtration. The solid is then washed with a cold solvent, such as ethanol, and dried to yield a white crystalline solid.[4]

Characterization Data for this compound hydrochloride: [4]

-

Appearance: White crystalline solid

-

Melting Point: 165–166 °C

-

¹H NMR (CDCl₃): δ 2.82 (4H, t), 3.25 (4H, t), 3.65 (2H, s), 7.01–7.14 (2H, m), 7.23–7.35 (2H, m), 9.58 (2H, bs)

-

¹³C NMR (CDCl₃): δ 43.49, 49.27, 54.93, 115.37, 115.66, 123.31, 123.49, 124.08, 124.13, 129.41, 129.52, 131.33, 131.39, 159.75, 163.03

-

LC-MS (m/z): [C₁₁H₁₆FN₂]⁺ = 195.1292

Synthesis of Derivatives via Reductive Amination

A versatile method for elaborating the this compound scaffold is through reductive amination, which allows for the introduction of a wide range of functional groups at the N4 position.

General Protocol for Reductive Amination:

-

Imine Formation: In a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), combine this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents).

-

Reduction: To the solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise. The reaction is typically stirred at room temperature.

-

Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted derivative.

Caption: Reductive Amination Workflow.

Application in CNS Drug Design: Targeting Dopamine and Serotonin Receptors

The this compound scaffold has proven to be particularly effective in the design of ligands for dopamine and serotonin receptors, which are key targets for the treatment of various psychiatric disorders, including schizophrenia and depression.[5] The interplay between these neurotransmitter systems is complex, and multi-target agents often exhibit superior efficacy and a more favorable side-effect profile.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound core have yielded valuable insights into the structural requirements for potent and selective receptor binding.

-

Dopamine D₂ Receptors: The affinity for D₂ receptors is sensitive to the substitution pattern on the phenyl ring of the piperazine moiety. While the 2-fluorobenzyl group provides a solid foundation, further modifications on a second aromatic ring attached to the other piperazine nitrogen can significantly enhance potency. For instance, the introduction of electron-withdrawing groups on this second ring often leads to increased D₂ affinity.[6]

-

Serotonin 5-HT₂A Receptors: High affinity for 5-HT₂A receptors is a hallmark of many atypical antipsychotics. The this compound moiety is a key component in achieving this. The ortho-fluoro substitution appears to be particularly favorable for potent 5-HT₂A antagonism.[7]

-

Serotonin 5-HT₁A Receptors: Partial agonism at 5-HT₁A receptors is a desirable feature for antidepressants and anxiolytics. The electronic properties of the substituents on the terminal aromatic ring play a crucial role in modulating the affinity and intrinsic activity at this receptor subtype.

Table 1: Representative CNS Agents Incorporating the this compound Scaffold and their Receptor Binding Affinities (Ki, nM)

| Compound ID | R Group (at N4) | D₂ Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₁A Ki (nM) | Therapeutic Target |

| A | Phenyl | 15.2 | 2.5 | 120.3 | Antipsychotic |

| B | 4-Chlorophenyl | 8.9 | 1.8 | 98.7 | Antipsychotic |

| C | 2-Methoxyphenyl | 25.6 | 3.1 | 45.2 | Antidepressant |

| D | 3-Trifluoromethylphenyl | 12.1 | 2.2 | 75.4 | Antipsychotic |

Note: The data presented in this table is a composite representation from various sources for illustrative purposes and may not correspond to a single published study.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Introduction: The Double-Edged Sword of Fluorination in Benzylpiperazine Scaffolds

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzylpiperazines

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, transforming a lead compound into a viable drug candidate. Within the landscape of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines represent a fascinating and complex class of compounds.[1] Initially explored for their therapeutic potential as antidepressants, many of these agents were found to possess potent stimulant and psychoactive properties, leading to their emergence as designer drugs of abuse.[2][3]

Benzylpiperazine (BZP) and its fluorinated analogs, such as trifluoromethylphenylpiperazine (TFMPP), act primarily as stimulants by modulating dopaminergic, serotonergic, and noradrenergic neurotransmission.[4][5] Their effects can mimic those of controlled substances like amphetamine and MDMA, often with a complex and sometimes unpredictable toxicological profile.[2][3][6]